molecular formula C12H7NOS3 B6266985 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 2091869-98-4

5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B6266985
CAS RN: 2091869-98-4
M. Wt: 277.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that contains a benzothiophene ring and a thiazolidinone ring . Benzothiophenes are aromatic organic compounds similar to benzofurans and benzoxazoles, where the heterocyclic system contains a sulfur atom . Thiazolidinones are a class of organic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiophene and thiazolidinone rings. The benzothiophene ring is aromatic and thus contributes to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiophenes and thiazolidinones are known to undergo a variety of chemical reactions. For example, benzothiophenes can participate in electrophilic aromatic substitution reactions, and thiazolidinones can undergo reactions at the carbonyl group .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical substances with care and use appropriate safety measures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzothiophene and thiazolidinone derivatives, this compound could have potential uses in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one' involves the condensation of 2-aminothiazolidin-4-one with 3-benzothienylacetaldehyde followed by oxidation and sulfurization.", "Starting Materials": [ "2-aminothiazolidin-4-one", "3-benzothienylacetaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Sulfur" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazolidin-4-one with 3-benzothienylacetaldehyde in the presence of sodium hydroxide to form 5-[(1-benzothiophen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one.", "Step 2: Oxidation of the intermediate product with hydrogen peroxide to form 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.", "Step 3: Sulfurization of the final product with sulfur to form the desired compound '5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one'." ] }

CAS RN

2091869-98-4

Molecular Formula

C12H7NOS3

Molecular Weight

277.4

Purity

98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.